1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine
Overview
Description
1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine is a chemical compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a sulfonyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine can be synthesized through several methods, including the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with azetidine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound can be utilized in biological assays to investigate its interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms enhance its reactivity, allowing it to bind to specific receptors or enzymes, thereby modulating biological processes.
Comparison with Similar Compounds
1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine is unique due to its specific combination of functional groups. Similar compounds include 1-(4-chloro-3-fluorobenzenesulfonyl)azetidine and 1-(4-bromo-2-fluorobenzenesulfonyl)azetidine. These compounds differ in the position and type of halogen atoms, which can affect their reactivity and biological activity.
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Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)sulfonylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2S/c10-8-3-2-7(6-9(8)11)15(13,14)12-4-1-5-12/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVOHTUFERGHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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